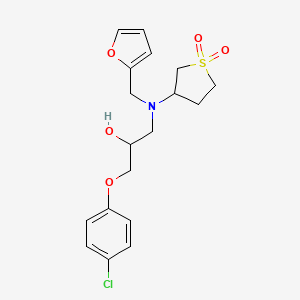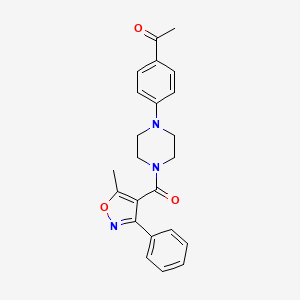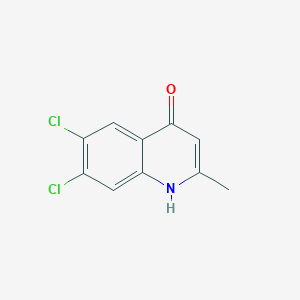![molecular formula C15H29O4Si- B12622442 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethenylhexan-2-yl carbonate CAS No. 917989-50-5](/img/structure/B12622442.png)
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethenylhexan-2-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethenylhexan-2-yl carbonate is a complex organic compound that features a tert-butyl(dimethyl)silyl group, an ethenyl group, and a carbonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethenylhexan-2-yl carbonate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The ethenyl group can be introduced through a Wittig reaction or similar olefination methods. The carbonate ester is formed by reacting the corresponding alcohol with phosgene or a carbonate derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethenylhexan-2-yl carbonate undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The carbonate ester can be reduced to the corresponding alcohol.
Substitution: The tert-butyl(dimethyl)silyl group can be replaced by other protecting groups or functional groups under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Epoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
Various substituted derivatives: from substitution reactions.
Aplicaciones Científicas De Investigación
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethenylhexan-2-yl carbonate is utilized in several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential in modifying biomolecules and studying enzyme mechanisms.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethenylhexan-2-yl carbonate involves its ability to act as a protecting group, preventing unwanted reactions at hydroxyl sites. The tert-butyl(dimethyl)silyl group can be selectively removed under specific conditions, allowing for controlled deprotection and subsequent functionalization. The carbonate ester moiety can undergo hydrolysis to release carbon dioxide and the corresponding alcohol .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyldimethylsilyloxyacetaldehyde
- tert-Butyldimethylsilyloxyethanol
- tert-Butyldimethylsilyloxypropane
Uniqueness
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethenylhexan-2-yl carbonate is unique due to its combination of a silyl protecting group and a carbonate ester, which provides versatility in synthetic applications. Its ability to undergo a variety of chemical reactions while maintaining stability under specific conditions makes it a valuable compound in research and industrial settings.
Propiedades
Número CAS |
917989-50-5 |
|---|---|
Fórmula molecular |
C15H29O4Si- |
Peso molecular |
301.47 g/mol |
Nombre IUPAC |
[6-[tert-butyl(dimethyl)silyl]oxy-3-ethenylhexan-2-yl] carbonate |
InChI |
InChI=1S/C15H30O4Si/c1-8-13(12(2)19-14(16)17)10-9-11-18-20(6,7)15(3,4)5/h8,12-13H,1,9-11H2,2-7H3,(H,16,17)/p-1 |
Clave InChI |
AQQWMWCUBFNGCW-UHFFFAOYSA-M |
SMILES canónico |
CC(C(CCCO[Si](C)(C)C(C)(C)C)C=C)OC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-4-{(3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperazine](/img/structure/B12622360.png)


![9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B12622378.png)
![6,12-Bis{[dimethyl(phenyl)silyl]oxy}tetracene-5,11-dione](/img/structure/B12622380.png)
![{(3r)-4-[1-(Diphenylmethyl)azetidin-3-yl]morpholin-3-yl}methanol](/img/structure/B12622383.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12622392.png)
![2-{6-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12622394.png)


![5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol](/img/structure/B12622429.png)


![3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B12622451.png)
